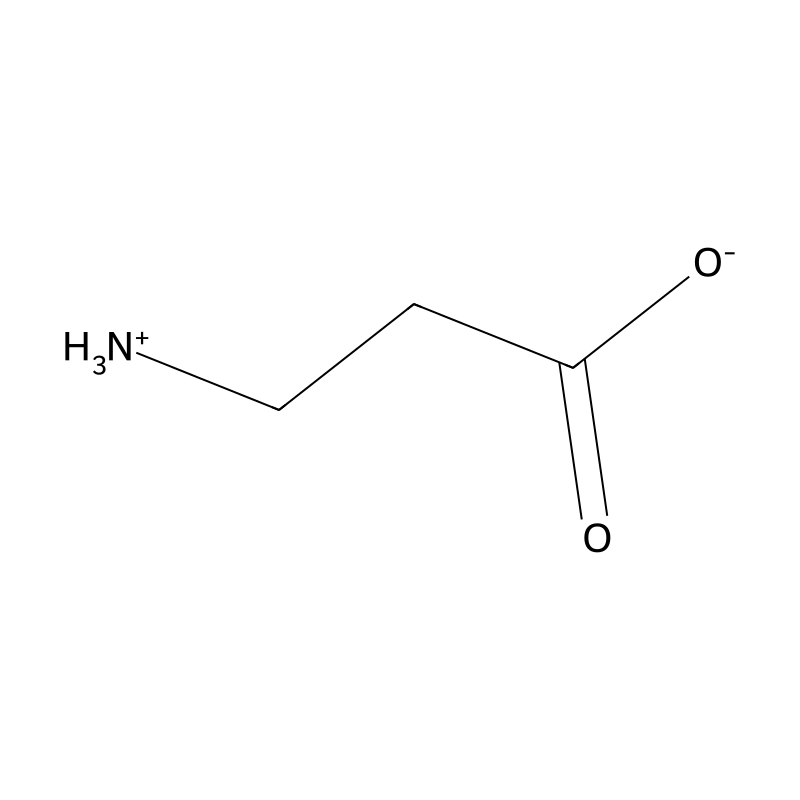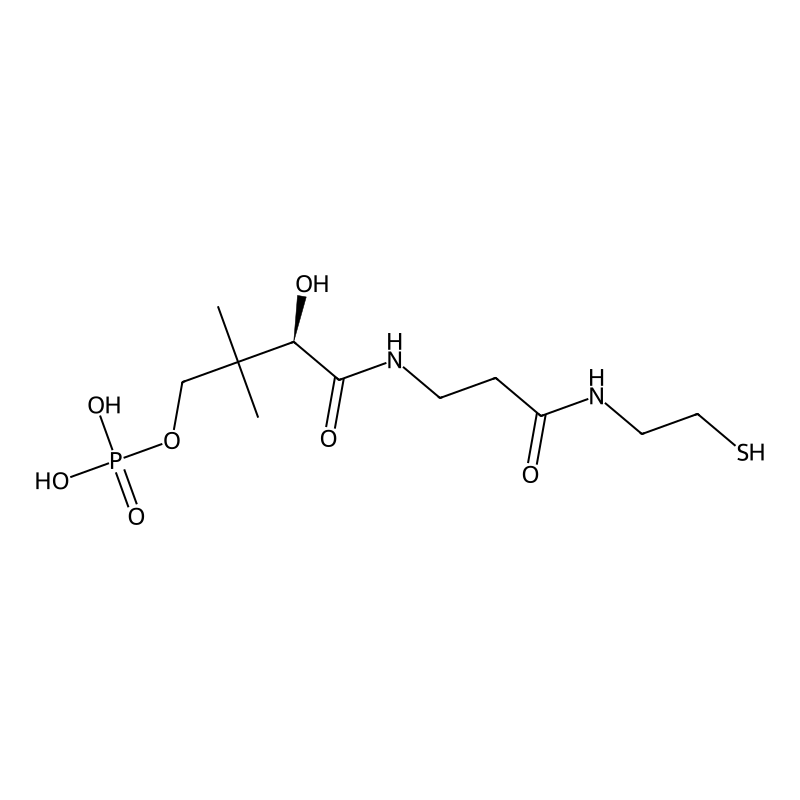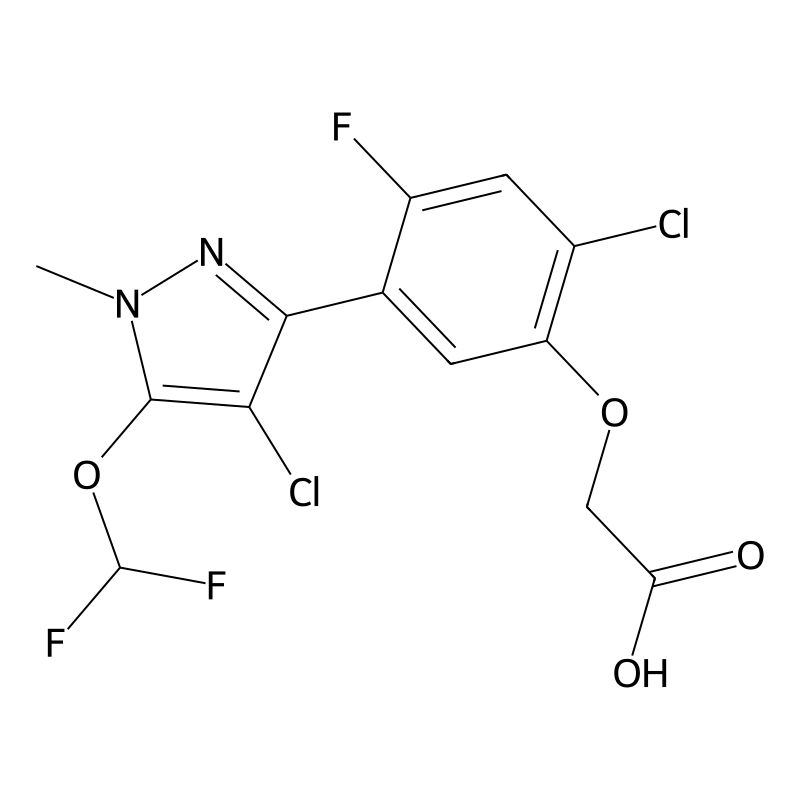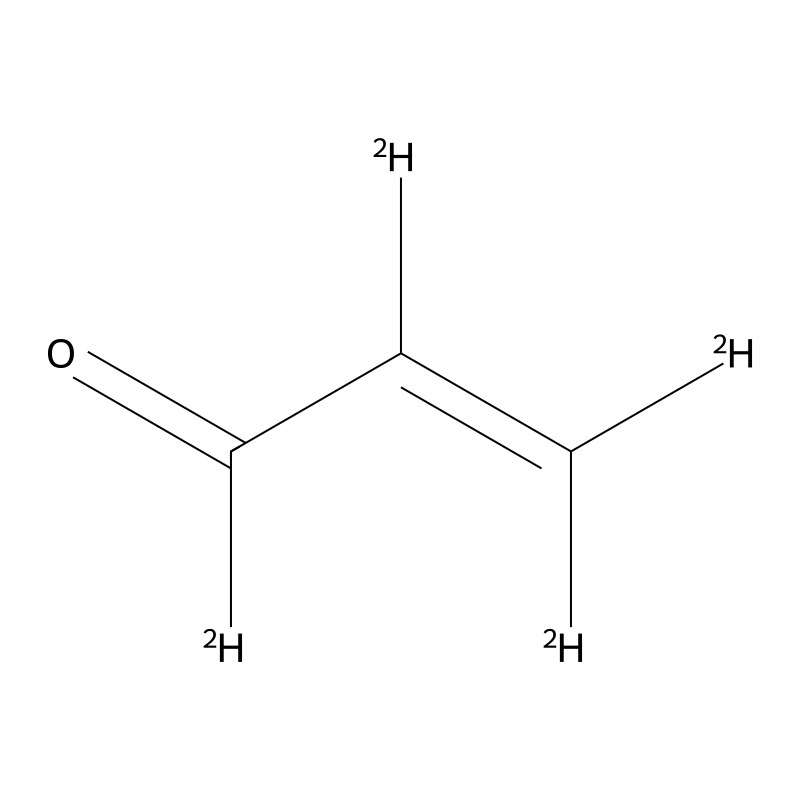beta-Alanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in water; Insoluble in ether and acetone
Slightly soluble (in ethanol)
Synonyms
Canonical SMILES
Effects on Exercise Performance:
Beta-alanine supplementation has been extensively studied in the context of exercise performance, particularly for high-intensity activities lasting 1-10 minutes. Research suggests it may have a modest ergogenic (performance-enhancing) effect by:
Increasing muscle carnosine levels
Beta-alanine is a precursor to carnosine, a molecule found in skeletal muscle that buffers hydrogen ions (acidity) produced during exercise. Higher carnosine levels are associated with improved buffering capacity and potentially delayed fatigue onset .
Attenuating neuromuscular fatigue
Studies indicate beta-alanine may help reduce fatigue, particularly in older individuals, possibly by improving nerve conduction and muscle function .
Potential Benefits Beyond Exercise:
While research on beta-alanine's effects outside exercise is still in its early stages, some studies suggest potential benefits in other areas:
Cognitive function and mood
Animal studies have shown beta-alanine supplementation may reduce brain inflammation and anxiety, potentially impacting cognitive function. However, human studies are needed to confirm these findings .
Muscle function in older adults
Studies suggest beta-alanine supplementation may improve muscle strength, reduce fatigue, and enhance functional performance in older adults .
Beta-Alanine is a naturally occurring beta amino acid, distinct from the more commonly known alpha-alanine. Its structure features an amino group attached to the β-carbon, which is two carbon atoms away from the carboxylate group. The IUPAC name for beta-alanine is 3-aminopropanoic acid. Unlike alpha-alanine, beta-alanine does not have a stereocenter, making it simpler in terms of chirality. This compound plays a crucial role as a precursor to carnosine, a dipeptide that acts as a buffer in muscle tissues during high-intensity exercise, thereby helping to delay fatigue and enhance performance .
Beta-alanine supplementation increases carnosine levels in skeletal muscles []. Carnosine acts as a buffer, helping to regulate muscle pH by mitigating the buildup of lactic acid during high-intensity exercise [, ]. Lactic acid accumulation is a significant contributor to muscle fatigue, and by buffering its effects, carnosine can potentially delay fatigue onset and improve exercise performance.
Beta-alanine is generally considered safe for healthy adults when consumed at recommended doses (typically 2-5 grams per day). The most common side effect associated with beta-alanine supplementation is a tingling sensation (paresthesia) on the skin, especially the face, neck, and hands []. This tingling is thought to be caused by the temporary activation of nerves by beta-alanine and usually subsides within an hour of ingestion.
Beta-Alanine has been shown to enhance athletic performance by increasing muscle carnosine levels. Carnosine serves as an intracellular buffer against acidosis during intense physical activity, thus improving endurance and reducing fatigue. Supplementation with beta-alanine has been linked to increased exercise capacity in both trained and untrained individuals, particularly in high-intensity activities lasting from 0.5 to 10 minutes . Furthermore, beta-alanine has potential neuroprotective effects due to its interaction with various neurotransmitter receptors, including GABA-A and glycine receptors .
Beta-Alanine can be synthesized through various methods:
- Microbial Fermentation: Utilizing microorganisms that naturally produce beta-alanine through metabolic pathways involving glucose and L-aspartate.
- Chemical Synthesis: Industrially, it can be produced by reacting ammonia with beta-propiolactone or through a one-pot three-enzyme cascade reaction starting from maleic acid .
- Enzymatic Methods: Recent advancements include using nitrilases to convert beta-aminopropionitrile into beta-alanine, optimizing conditions to minimize byproduct formation .
Beta-Alanine is widely used in sports nutrition supplements aimed at enhancing physical performance. Its primary application lies in:
- Athletic Performance: Increasing muscle carnosine levels to improve endurance and reduce fatigue during high-intensity exercises.
- Cognitive Function: Emerging studies suggest potential benefits in cognitive performance, particularly under stress or fatigue conditions .
- Health Supplements: It is also explored for its role in mitigating age-related muscle loss and improving physical performance among elderly adults .
Beta-Alanine can be compared with several similar compounds based on their structures and biological roles:
| Compound | Structure Type | Biological Role | Unique Features |
|---|---|---|---|
| Alpha-Alanine | Alpha amino acid | Building block of proteins | Contains a stereocenter; involved in protein synthesis |
| Carnosine | Dipeptide (beta-alanyl-L-histidine) | Intracellular buffering agent | Combines beta-alanine with histidine; enhances muscle endurance |
| L-Aspartate | Alpha amino acid | Precursor for neurotransmitters | Involved in energy metabolism; participates in transamination reactions |
| Taurine | Sulfonic acid | Involved in bile salt formation and osmoregulation | Contains sulfur; not an amino acid but often grouped with them |
Beta-Alanine's uniqueness lies in its specific role as a precursor to carnosine and its ability to enhance muscular performance without being directly incorporated into proteins like other amino acids . This distinction allows it to function effectively as a buffering agent during exercise without competing for protein synthesis pathways.
Physical Description
Solid
Colourless needles;
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
-3.05 (LogP)
-3.05
Melting Point
UNII
Related CAS
16690-93-0 (mono-hydrochloride salt)
36321-40-1 (calcium (2:1) salt)
39748-53-3 (mono-potassium salt)
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 310 of 312 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Vapor Pressure
Other CAS
107-95-9
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








